Uracel, 3-ethyl-

Description

While direct data on this compound are absent in the provided sources, structurally related analogs from the urea and pyrazole families are documented.

Properties

CAS No. |

5148-09-4 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

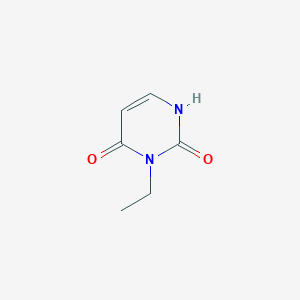

IUPAC Name |

3-ethyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-5(9)3-4-7-6(8)10/h3-4H,2H2,1H3,(H,7,10) |

InChI Key |

JBNOCTYRKGYYBW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C=CNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production methods for 3-Ethylpyrimidine-2,4(1H,3H)-dione often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

3-Ethyluracil undergoes hydrolysis under acidic conditions to yield carboxylic acid derivatives. This reaction is critical for ester-to-acid conversions:

-

Conditions : Reflux in aqueous acidic medium (e.g., HCl or H₂SO₄) at 70–110°C for 1–48 hours .

-

Mechanism : Acid-catalyzed cleavage of the ester group, followed by nucleophilic attack of water at the carbonyl carbon.

Example :

Nucleophilic Substitutions

The ethyl group at position 3 influences electron density on the pyrimidine ring, facilitating nucleophilic attacks at positions 5 and 6:

Amination

-

Reagents : Ammonia or primary amines in ethanol with triethylamine as a catalyst .

-

Conditions : Reflux at 120°C for 5 hours.

-

Products : 5-Amino-3-ethyluracil derivatives with >80% purity after recrystallization .

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or iodine in acetic acid .

-

Conditions : Room temperature, 2–4 hours.

-

Products : 5-Bromo- or 5-iodo-3-ethyluracil, used as intermediates for cross-coupling reactions .

Alkylation and Acylation

The hydroxyl group at position 6 and nitrogen atoms at positions 1 and 3 serve as sites for alkylation/acylation:

Cyclization Reactions

3-Ethyluracil participates in intramolecular cyclization to form fused heterocycles:

-

Hantzsch-Type Cyclization :

Esterification and Transesterification

The hydroxyl group at position 6 undergoes esterification with acylating agents:

-

Conditions : Dichloromethane, 0°C to RT, 6 hours.

Oxidation Reactions

Controlled oxidation modifies the ethyl side chain or hydroxyl group:

Scientific Research Applications

3-Ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives

Compounds 9a and 9b () are urea derivatives with ethyl and pyrazole-methyl groups. Key distinctions include:

- 9a : Features a 3-ethyl substitution on the urea nitrogen, while 9b has a 1-ethyl group. This positional isomerism impacts steric and electronic properties, as reflected in their melting points (9a : 124–126°C; 9b : 118–120°C) and spectral data (e.g., IR carbonyl stretches at 1660 cm⁻¹ for 9a vs. 1655 cm⁻¹ for 9b ) .

Pyrazole Derivatives

also describes pyrazole-based compounds (e.g., 10 , 11 , 12 ) with imidazole or nitroimidazole substituents. Unlike urea analogs, these lack the urea carbonyl group, resulting in:

- Reduced Hydrogen-Bonding Capacity : This diminishes solubility in polar solvents compared to urea derivatives.

- Electron-Withdrawing Effects : For example, 12 (3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole) exhibits strong electron-withdrawing nitro groups, altering reactivity in electrophilic substitutions .

Thiophene-Pyrazole Hybrids

highlights 7a and 7b , which combine pyrazole and thiophene moieties. These differ from "Uracel, 3-ethyl-" in:

- Synthetic Pathways: These compounds are synthesized via condensation with malononitrile or ethyl cyanoacetate, contrasting with the phase-transfer catalysis methods used for urea derivatives in .

Data Tables for Key Compounds

Table 1: Comparison of Urea and Pyrazole Derivatives

Research Findings and Limitations

- Reactivity Trends : Ethyl-substituted ureas (9a , 9b ) exhibit higher nucleophilicity at the urea nitrogen compared to pyrazole derivatives, making them more reactive in alkylation reactions .

- Spectral Distinctions : The downfield shift in 9a ’s carbonyl IR stretch (1660 cm⁻¹) versus 9b suggests stronger hydrogen bonding in 9a , likely due to substituent positioning .

- Gaps in Data : Direct physicochemical or biological data for "Uracel, 3-ethyl-" are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.